molecular formula C7H11NO3 B1595301 4-Acrylamidobutyric acid CAS No. 53370-87-9

4-Acrylamidobutyric acid

Cat. No. B1595301
CAS RN: 53370-87-9
M. Wt: 157.17 g/mol
InChI Key: YRXLABUVDQYDHV-UHFFFAOYSA-N
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Description

4-Acrylamidobutyric acid (4-ABA) is a synthetic, water-soluble, monomeric compound that has been widely used in a variety of scientific research applications due to its unique properties. 4-ABA is a polyfunctional acid that is highly reactive, and its polyfunctional nature allows it to be used in a variety of applications. 4-ABA is a versatile compound that can be used in various applications, including polymer synthesis, drug delivery, and biotechnology. Furthermore, 4-ABA has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for researchers. In

Scientific Research Applications

Industrial Applications and Polymer Production

4-Acrylamidobutyric acid, as a derivative of acrylamide, plays a significant role in various industrial applications, particularly in the production of polymers. Acrylamide itself is a synthetic monomer used extensively as a precursor in polymer production, like polyacrylamide. These polymers find their uses in diverse fields such as water and wastewater treatment, pulp and paper processing, and mining and mineral processing. The role of acrylamide derivatives in these industries is crucial for developing advanced materials with specific properties, enhancing the efficiency and sustainability of industrial processes (Taeymans et al., 2004).

Application in Food Science

In the context of food science, acrylamide research has gained attention due to its presence in heat-treated carbohydrate-rich foods and its potential health effects. Understanding the chemistry and formation mechanisms of acrylamide in foods, including its derivatives, is vital for developing safer food processing techniques and reducing health risks associated with dietary exposure. Studies have explored the pathways of acrylamide formation in foods and strategies to mitigate its presence (Friedman, 2003).

Advances in Polymer Science

Significant advancements have been made in the field of polymer science using acrylamide derivatives. These include the development of hydrogels based on acrylamidoglycolic acid for various applications, such as in catalysis and environmental remediation. The versatility of these hydrogels in supporting metal nanoparticles and their use in reducing organic contaminants demonstrates the broad applicability of acrylamide derivatives in modern materials science (Butun & Sahiner, 2011).

Environmental and Health Monitoring

Acrylamide derivatives are also important in environmental and health monitoring. The development of sensitive detection methods, like enzyme-linked immunosorbent assays, based on monoclonal antibodies for acrylamide, reflects the growing need for effective tools to monitor and assess the presence of these compounds in various environments and food products. Such advancements are crucial for ensuring public health and environmental safety (Zhu et al., 2016).

properties

IUPAC Name

4-(prop-2-enoylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXLABUVDQYDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314821
Record name 4-ACRYLAMIDOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acrylamidobutyric acid

CAS RN

53370-87-9
Record name NSC288739
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288739
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-ACRYLAMIDOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-enamido)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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